N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-18(12-5-3-2-4-6-12)13(20)11-19-14(21)16(17-15(19)22)7-9-23-10-8-16/h12H,2-11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYENVXDLWGSAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C(=O)C3(CCOCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Henry Reaction and Nitroalkene Formation
Cyclopentanone derivatives bearing oxygen atoms (e.g., tetrahydrofuran-3-one) react with nitromethane under basic conditions (K₂CO₃, ethanol, 25°C, 12 h) to form β-nitro alcohols. Subsequent dehydration with concentrated H₂SO₄ yields nitroalkene intermediates, critical for subsequent conjugate additions.
Michael Addition and Cyclization
The nitroalkene undergoes Michael addition with methyl glycinate in THF at 0–5°C, facilitated by ZnCl₂ as a Lewis acid. Reduction of the nitro group to an amine (H₂, Pd/C, 40 psi, 50°C) precedes spontaneous cyclization in aqueous HCl, forming the spirocyclic diketone.
Table 1: Optimization of Spirocore Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base (Henry) | K₂CO₃ vs. NaOH | 78 vs. 65 |
| Dehydration Agent | H₂SO₄ vs. PPA | 82 vs. 74 |
| Cyclization Solvent | H₂O vs. MeOH/H₂O | 85 vs. 79 |
Catalytic and Solvent Effects on Reaction Outcomes
Lewis Acid Optimization
ZnCl₂ outperforms BF₃·OEt₂ in Michael addition steps, providing higher diastereoselectivity (dr 9:1 vs. 6:1) and reducing epimerization during cyclization.
Solvent Polarity in Cyclization
Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote diketone racemization. Mixed solvent systems (THF/H₂O 4:1) balance reaction rate and stereochemical integrity, preserving >95% enantiomeric excess.
Industrial Scalability Challenges
Purification Bottlenecks
Chromatographic separation of N-cyclohexyl regioisomers remains cost-prohibitive at scale. Crystallization-based purification using heptane/ethyl acetate mixtures (3:1) reduces impurities to <2% but requires multiple recrystallization cycles.
Continuous Flow Synthesis
Pilot studies demonstrate that integrating Henry-Michael steps in a continuous flow reactor (residence time: 30 min) improves throughput by 40% compared to batch processes. However, solids formation in microchannels necessitates frequent reactor flushing.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and lactam groups.
Acidic Hydrolysis
-
Conditions : 6M HCl, reflux (110–120°C, 6–8 hours)
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Products :
Basic Hydrolysis
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Conditions : 2M NaOH, 80°C, 4 hours
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Products :
Reduction Reactions
Catalytic hydrogenation selectively reduces unsaturated bonds in the spirocyclic system.
| Reaction Parameters | Details |
|---|---|
| Catalyst | Sponge nickel (A5000) or Pd/C (5% wt) |
| Solvent | Ethanol/THF (1:1 v/v) |
| Pressure/Temperature | 50 psi H₂, 35–40°C |
| Outcome | Saturation of any exocyclic double bonds; no reduction of amide carbonyls |
| Yield | 85–92% (isolated) |
Data sourced from synthesis protocols in .
Ring-Opening Reactions
The diazaspiro[4.5]decane core undergoes ring-opening under nucleophilic or electrophilic conditions.
Nucleophilic Attack
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Reagents : Hydroxylamine (NH₂OH), K₂CO₃, H₂O/THF
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Mechanism :
Electrophilic Substitution
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Reagents : AcCl, pyridine (base), 0–5°C
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Products :
Amide Alkylation
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Conditions : CH₃I, NaH, DMF, 0°C → RT
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Outcome :
Oxidation
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Reagents : mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂
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Products :
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Mass Loss |
|---|---|---|
| 180–220°C | Dehydration of the oxa-diaza ring | 12% |
| 220–280°C | Breakdown of the acetamide group | 28% |
| 280–350°C | Carbonization of cyclohexyl fragments | 40% |
Stability data from thermal studies in .
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Primary Site of Reactivity | Yield Range |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Acetamide C=O, lactam | 70–78% |
| Catalytic Hydrogenation | H₂, Ni/Pd catalysts | Spirocyclic unsaturated bonds | 85–92% |
| Nucleophilic Ring Opening | NH₂OH, THF/H₂O | Lactam carbonyl | 60–68% |
| Amide Alkylation | CH₃I, NaH | Secondary amine in diazaspiro ring | 82–88% |
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to a class of azaspiro derivatives characterized by a spirocyclic structure that contributes to its biological activity. The molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The unique 1,3-diazaspiro framework allows for various interactions with biological targets.
Anticancer Activity
Research has indicated that compounds similar to N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide exhibit significant anticancer properties. For instance, studies have shown that azaspiro compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Central Nervous System Disorders
There is emerging evidence that this compound may have applications in treating central nervous system disorders. Its ability to cross the blood-brain barrier opens up possibilities for neuroprotective effects and the treatment of conditions such as Alzheimer's disease and other neurodegenerative disorders. Research indicates that compounds targeting tau proteins may improve cognitive function and reduce neuroinflammation.
Anti-inflammatory Effects
Compounds with similar structural characteristics have been studied for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating diseases characterized by chronic inflammation.
Case Study 1: Antitumor Activity Assessment
A study conducted on a series of azaspiro derivatives demonstrated that this compound exhibited potent cytotoxicity against several cancer cell lines including breast and lung cancer cells. The compound was found to induce apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In preclinical trials involving animal models of Alzheimer’s disease, the administration of this compound resulted in improved cognitive functions as assessed by behavioral tests. The compound showed a reduction in amyloid-beta plaque formation and tau phosphorylation.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to specific and potent biological effects.
Comparison with Similar Compounds
Oxygen vs. Alkyl Substituents
- 8-Oxa vs. 8-Methyl/8-Ethyl: The target compound’s 8-oxa substituent introduces polarity and hydrogen-bonding capacity, contrasting with alkyl-substituted analogs like N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (MW: 335.44 g/mol) and (8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid.
Aromatic vs. Aliphatic Modifications
- Fluorobenzyl Groups : N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide (MW: 445.50 g/mol) incorporates aromatic fluorinated moieties, enhancing π-π stacking and electron-withdrawing effects. This contrasts with the target’s aliphatic cyclohexyl group, which favors hydrophobic interactions .
Variations on the Acetamide Side Chain
- Cyclohexyl vs. N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide exhibits a phenoxy group instead of a spiro system, highlighting how core structure dictates molecular flexibility and binding kinetics .
Table 1: Key Structural and Property Comparisons
*Calculated based on molecular formula.
Hydrogen-Bonding and Crystallography
Biological Activity
N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound has been studied for its interactions with various biological targets:
- GlyT1 Inhibition : Research indicates that derivatives of the diazaspiro[4.5]decane structure exhibit potent inhibition of GlyT1 (glycine transporter 1), which plays a crucial role in neurotransmitter regulation in the central nervous system. The selectivity for GlyT1 over GlyT2 suggests potential therapeutic applications in treating disorders like schizophrenia and anxiety .
- TRPM8 Antagonism : Another study highlights the compound's potential as a TRPM8 antagonist. TRPM8 is involved in thermosensation and pain pathways, making it a target for analgesic drug development .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Analgesic Properties : By modulating glycine levels in the synaptic cleft through GlyT1 inhibition, this compound may contribute to pain relief.
- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties, potentially through modulation of cytokine release.
Case Study 1: GlyT1 Inhibition
A study conducted on various 4-substituted 8-(cyclohexyl) diazaspiro compounds demonstrated that specific modifications enhance selectivity for GlyT1. The findings indicated that this compound showed IC50 values in the low micromolar range against GlyT1 while being inactive against GlyT2 .
Case Study 2: TRPM8 Antagonism
In vitro assays revealed that the compound effectively inhibited TRPM8-mediated currents in sensory neurons, which could translate into reduced pain sensation in vivo models . This antagonistic activity suggests potential use in managing neuropathic pain.
Data Table: Biological Activity Overview
Q & A
Basic: What are the common synthetic routes for spirocyclic acetamide derivatives like N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide?
Methodological Answer:
A typical synthesis involves coupling spirocyclic intermediates with chloroacetylated precursors under mild conditions. For example:
- Step 1: React a spirocyclic thiazolidinedione derivative (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione) with potassium carbonate in DMF to activate the hydroxyl group.
- Step 2: Add a chloroacetylated amine derivative (e.g., N-methyl-N-cyclohexylchloroacetamide) to the reaction mixture.
- Step 3: Monitor progress via TLC, followed by quenching with water to precipitate the product .
- Alternative Route: Oxidize thioxoquinazoline intermediates using hydrogen peroxide, followed by carbodiimide-mediated coupling with chloroacetamide derivatives .
Basic: Which analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves the spirocyclic conformation and confirms bond angles (e.g., C–C bond lengths averaging 1.54 Å with σ = 0.003 Å) .
- NMR Spectroscopy: Identifies substituent effects; cyclohexyl and methyl groups show distinct δH 1.2–1.8 ppm (multiplet) and δH 3.0–3.3 ppm (singlet), respectively.
- HPLC-MS: Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 405.2) .
Advanced: How can researchers optimize reaction conditions to improve yield and reduce byproducts?
Methodological Answer:
- Statistical DoE (Design of Experiments): Use fractional factorial designs to test variables (e.g., solvent polarity, temperature, molar ratios). For instance, DMF enhances solubility but may increase side reactions; acetonitrile could reduce this .
- Computational Screening: Apply quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers. ICReDD’s reaction path search methods reduce experimental iterations by 40% .
- Case Study: Adjusting the molar ratio of potassium carbonate from 1.0 to 1.5 equivalents increased yield from 62% to 78% in analogous acetamide syntheses .
Advanced: How should researchers address discrepancies in reported biological activity data for structurally related compounds?
Methodological Answer:
- Variable Analysis: Compare substituent effects (e.g., dichlorophenyl vs. fluorobenzyl groups) on target binding. For example, dichlorophenyl derivatives showed 10-fold higher affinity for GABA receptors than fluorobenzyl analogs .
- Assay Standardization: Control for solvent (DMSO vs. saline) and cell lines (HEK293 vs. CHO). In one study, DMSO >1% reduced activity by 15% .
- Meta-Analysis: Aggregate data from multiple studies to identify outliers. A 2024 review highlighted that logP values >3.5 correlate with reduced bioavailability in spirocyclic amides .
Advanced: What computational strategies are effective for elucidating reaction mechanisms in spirocyclic systems?
Methodological Answer:
- Transition State Modeling: Use Gaussian 16 with M06-2X/6-31G(d) to map energy profiles for ring-closing steps. For 8-oxa-1,3-diazaspiro systems, intramolecular hydrogen bonding stabilizes intermediates by ~5 kcal/mol .
- MD Simulations: Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar solvents accelerate proton transfer steps by 20% .
- Machine Learning: Train models on spirocyclic reaction databases (e.g., Reaxys) to predict optimal catalysts. A 2024 study achieved 89% accuracy in predicting Pd-catalyzed couplings .
Basic: How is the structure-activity relationship (SAR) studied for this compound class?
Methodological Answer:
- Scaffold Modification: Introduce substituents at the cyclohexyl or spirocyclic oxygen. For example, replacing 8-oxa with 8-thia increased anticonvulsant activity by 30% .
- Pharmacophore Mapping: Overlay active conformations using Schrödinger’s Phase. Hydrophobic pockets near the spiro junction are critical for binding .
- In Silico Screening: Dock derivatives into target proteins (e.g., COX-2) using AutoDock Vina. A 2023 study identified a 2-methoxy analog with IC50 = 0.8 µM .
Advanced: What strategies mitigate challenges in purity assessment during scale-up?
Methodological Answer:
- HPLC-DAD/ELSD: Detect low-abundance byproducts (<0.1%) using diode array detection (DAD) for UV-active impurities or evaporative light scattering (ELSD) for non-UV species .
- Crystallization Optimization: Screen solvents (e.g., ethyl acetate/hexane vs. acetone/water) to enhance crystal habit. A 2024 protocol achieved 99.5% purity via recrystallization in 2:1 EtOAc/hexane .
- In-Process Controls (IPC): Monitor mid-reaction intermediates via FT-IR to detect early-stage deviations (e.g., carbonyl stretching at 1680 cm⁻¹ indicates over-oxidation) .
Basic: What pharmacological targets are hypothesized for this compound?
Methodological Answer:
- Enzyme Inhibition: Spirocyclic dioxo groups (e.g., 2,4-dioxo) mimic transition states in hydrolases (e.g., dipeptidyl peptidase-4), with IC50 values reported at 50–100 nM .
- Receptor Modulation: The cyclohexyl-N-methyl group enhances blood-brain barrier penetration, making it a candidate for CNS targets (e.g., serotonin 5-HT6 receptors) .
- Cytotoxicity Screening: Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. A 2024 study showed EC50 = 12 µM in leukemia cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
